![molecular formula C7H14ClNO B3384347 4-chloro-N-propylbutanamide CAS No. 543717-62-0](/img/structure/B3384347.png)
4-chloro-N-propylbutanamide
Overview
Description
4-Chloro-N-propylbutanamide is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure and other details like the bond lengths and angles would require more specific studies or computational modeling for accurate determination.Mechanism of Action
4-chloro-N-propylbutanamide enacarbil is a prodrug of this compound, which is believed to work by inhibiting the release of excitatory neurotransmitters in the brain. It is thought to bind to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of glutamate and other excitatory neurotransmitters.
Biochemical and Physiological Effects:
This compound enacarbil has been shown to improve sleep quality in patients with restless legs syndrome and fibromyalgia. It has also been found to reduce pain and improve sensory function in patients with diabetic peripheral neuropathy.
Advantages and Limitations for Lab Experiments
4-chloro-N-propylbutanamide enacarbil is a useful tool for studying the role of excitatory neurotransmitters in the brain. Its ability to inhibit the release of glutamate and other excitatory neurotransmitters makes it a valuable tool for investigating the mechanisms underlying epilepsy and neuropathic pain. However, its use is limited by its potential side effects, including dizziness, drowsiness, and fatigue.
Future Directions
There are several potential future directions for research on 4-chloro-N-propylbutanamide enacarbil. One area of interest is the development of new formulations that can improve its bioavailability and reduce its potential side effects. Another area of interest is the investigation of its potential use in the treatment of other neurological disorders, such as migraine and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying its effects on sleep quality and pain perception.
Scientific Research Applications
4-chloro-N-propylbutanamide enacarbil has been extensively studied for its potential use in the treatment of restless legs syndrome, postherpetic neuralgia, and diabetic peripheral neuropathy. It has also been investigated for its ability to improve sleep quality in patients with fibromyalgia.
properties
IUPAC Name |
4-chloro-N-propylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-2-6-9-7(10)4-3-5-8/h2-6H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDRIUIZEWDSCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.